(8xi,9xi,14xi,17xi,20xi)-3-Hydroxychol-5-en-24-oic acid
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Overview
Description
3b-Hydroxy-5-cholenoic acid is a monohydroxy bile acid of endogenous origin. It is a cholesterol oxidation product formed by 7α-hydroxylation of 27-hydroxycholesterol and serves as a precursor in the biosynthesis of chenodeoxycholic acid . This compound is found in human saliva and urine and plays a role in fat absorption and cholesterol excretion .
Preparation Methods
Synthetic Routes and Reaction Conditions
3b-Hydroxy-5-cholenoic acid can be synthesized through the oxidation of cholesterol derivatives. The process involves the 7α-hydroxylation of 27-hydroxycholesterol, followed by further oxidation steps to yield the final product . The reaction conditions typically include the use of specific enzymes or chemical catalysts to facilitate the hydroxylation and oxidation processes.
Industrial Production Methods
Industrial production of 3b-hydroxy-5-cholenoic acid involves the large-scale oxidation of cholesterol derivatives using biocatalysts or chemical oxidants. The process is optimized for high yield and purity, ensuring that the final product meets the required standards for use in various applications .
Chemical Reactions Analysis
Types of Reactions
3b-Hydroxy-5-cholenoic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to produce other bile acids.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from the reactions of 3b-hydroxy-5-cholenoic acid include other bile acids such as chenodeoxycholic acid and lithocholic acid .
Scientific Research Applications
3b-Hydroxy-5-cholenoic acid has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of various bile acids and related compounds.
Biology: The compound is studied for its role in fat absorption and cholesterol metabolism.
Medicine: Research has shown its potential as a biomarker for certain liver and bile duct diseases.
Industry: It is used in the production of pharmaceuticals and dietary supplements.
Mechanism of Action
3b-Hydroxy-5-cholenoic acid exerts its effects by interacting with specific receptors and enzymes involved in bile acid metabolism. It acts as a precursor in the biosynthesis of chenodeoxycholic acid, which is essential for the emulsification and absorption of dietary fats . The compound also influences cholesterol homeostasis by facilitating its excretion from the body .
Comparison with Similar Compounds
Similar Compounds
Chenodeoxycholic acid: Another bile acid involved in fat absorption and cholesterol metabolism.
Lithocholic acid: A secondary bile acid formed from the bacterial metabolism of primary bile acids.
Cholic acid: A primary bile acid that aids in the digestion and absorption of fats.
Uniqueness
3b-Hydroxy-5-cholenoic acid is unique due to its specific role as a precursor in the biosynthesis of chenodeoxycholic acid. Its presence in human saliva and urine also makes it a valuable biomarker for certain medical conditions .
Properties
Molecular Formula |
C24H38O3 |
---|---|
Molecular Weight |
374.6 g/mol |
IUPAC Name |
4-[(10R,13R)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C24H38O3/c1-15(4-9-22(26)27)19-7-8-20-18-6-5-16-14-17(25)10-12-23(16,2)21(18)11-13-24(19,20)3/h5,15,17-21,25H,4,6-14H2,1-3H3,(H,26,27)/t15?,17?,18?,19?,20?,21?,23-,24+/m0/s1 |
InChI Key |
HIAJCGFYHIANNA-RVEHSQRDSA-N |
Isomeric SMILES |
CC(CCC(=O)O)C1CCC2[C@@]1(CCC3C2CC=C4[C@@]3(CCC(C4)O)C)C |
Canonical SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C |
Origin of Product |
United States |
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